tert-butyl2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
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Overview
Description
- The cyclopropyl group is introduced via cyclopropanation reactions, typically using reagents like diazomethane or cyclopropylcarbinol .
Esterification:
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable reaction setups such as continuous flow reactors .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
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Formation of the Pyrrolo[2,3-b]pyridine Core:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, in solvents like acetone or dichloromethane.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: NaH, KOtBu, in solvents like dimethyl sulfoxide (DMSO) or THF.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic molecules, which are valuable in medicinal chemistry.
Biology:
Biological Activity Studies: It is used in studies to evaluate its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine:
Drug Development: The compound is investigated for its potential as a lead compound in drug development, particularly targeting specific enzymes or receptors.
Industry:
Material Science: It finds applications in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is primarily studied in the context of its biological activities. The compound is known to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- **tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate .
- **tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate .
- **tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate .
Uniqueness:
- The presence of the cyclopropyl group in tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate imparts unique steric and electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may lack this structural feature .
Properties
Molecular Formula |
C15H18N2O2 |
---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
tert-butyl 2-cyclopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)11-6-10-7-12(9-4-5-9)17-13(10)16-8-11/h6-9H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
WEBQYEYSWNMNDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C2C(=C1)C=C(N2)C3CC3 |
Origin of Product |
United States |
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